5-Methoxy-2-methyl-3-nitrobenzonitrile
Overview
Description
5-Methoxy-2-methyl-3-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), a nitro group (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: One common synthetic route involves the nitration of 2-methyl-5-methoxybenzonitrile using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction typically occurs at elevated temperatures to facilitate the nitration process.
Methylation Reaction: Another method involves the methylation of 2-methyl-3-nitrobenzonitrile using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 5-methoxy-2-methyl-3-aminobenzonitrile.
Substitution: Substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are commonly used for reduction reactions.
Substitution: Various alkyl halides and bases can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate the effects of nitroaromatic compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methoxy-2-methyl-3-nitrobenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar structure but lacks the methoxy group.
3-Nitrobenzonitrile: Lacks both the methyl and methoxy groups.
2-Methyl-3-nitrobenzonitrile: Similar structure but lacks the methoxy group.
Uniqueness: 5-Methoxy-2-methyl-3-nitrobenzonitrile is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-2-methyl-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-6-7(5-10)3-8(14-2)4-9(6)11(12)13/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIVPMZFHOWUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282383 | |
Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-58-1 | |
Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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